molecular formula C9H16O4 B2763728 Methyl 3-(propan-2-yloxy)oxolane-3-carboxylate CAS No. 1989672-89-0

Methyl 3-(propan-2-yloxy)oxolane-3-carboxylate

Cat. No.: B2763728
CAS No.: 1989672-89-0
M. Wt: 188.223
InChI Key: IDRMKCHOBMKVSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(propan-2-yloxy)oxolane-3-carboxylate involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 3-(propan-2-yloxy)oxolane-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(propan-2-yloxy)oxolane-3-carboxylate can undergo several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of aqueous acid or base at elevated temperatures.

    Reduction: Conducted using strong reducing agents like LiAlH4 in anhydrous conditions.

    Substitution: Requires nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: 3-(propan-2-yloxy)oxolane-3-carboxylic acid and methanol.

    Reduction: 3-(propan-2-yloxy)oxolane-3-methanol.

    Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(propan-2-yloxy)oxolane-3-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications due to its structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(propan-2-yloxy)oxolane-3-carboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(methoxy)oxolane-3-carboxylate
  • Methyl 3-(ethoxy)oxolane-3-carboxylate
  • Methyl 3-(butoxy)oxolane-3-carboxylate

Uniqueness

Methyl 3-(propan-2-yloxy)oxolane-3-carboxylate is unique due to its specific isopropoxy substituent, which can influence its reactivity and interactions compared to other similar compounds

Properties

IUPAC Name

methyl 3-propan-2-yloxyoxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-7(2)13-9(8(10)11-3)4-5-12-6-9/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRMKCHOBMKVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1(CCOC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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